(1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S/c1-31(29,30)27-8-5-16(6-9-27)20(28)26-12-10-25(11-13-26)19-14-18(22-15-23-19)24-17-4-2-3-7-21-17/h2-4,7,14-16H,5-6,8-13H2,1H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFDRNHNDPLVBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features several key structural components:
- Piperidine and Piperazine Rings : These cyclic structures are known for their role in various biological activities.
- Pyrimidine and Pyridine Moieties : These heterocycles contribute to the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methylsulfonyl group enhances solubility and bioavailability, while the piperidine and piperazine rings facilitate binding to molecular targets.
Target Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various signaling pathways, particularly kinases.
- Receptor Binding : It may also interact with neurotransmitter receptors, influencing neurological pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Kinase Inhibition
A study investigated the compound's inhibitory effects on plasmodial kinases, specifically PfGSK3 and PfPK6. The findings revealed that it exhibited significant inhibition with IC50 values around 17 nM, indicating strong potential as an antimalarial agent .
Case Study 2: Antimicrobial Activity
Research highlighted the compound's effectiveness against various bacterial strains, demonstrating a broad-spectrum antimicrobial profile. It was particularly effective against resistant strains, suggesting its utility in developing new antibiotics .
Case Study 3: Anticancer Activity
In vitro studies showed that the compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include:
- Absorption : Rapid absorption post-administration due to favorable solubility.
- Distribution : High tissue distribution observed in liver and kidney tissues.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Predominantly excreted via urine.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit significant anticancer properties. Studies are ongoing to evaluate the efficacy of this compound in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Preliminary studies have shown effectiveness against certain bacterial strains, warranting further investigation into its mechanism of action.
- Neurological Applications : Given the presence of the piperidine and piperazine moieties, this compound may interact with neurotransmitter systems, making it a candidate for treating neurological disorders such as anxiety and depression.
Biological Studies
The biological activity of (1-(Methylsulfonyl)piperidin-4-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is being evaluated through various pharmacological assays:
- In vitro Assays : These assays are designed to assess the compound's efficacy against specific cancer cell lines and bacterial cultures.
- In vivo Studies : Animal models are being used to study the pharmacokinetics and therapeutic effects of the compound, providing insights into dosage and safety profiles.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological properties.
Case Study 1: Anticancer Evaluation
A recent study investigated the effects of this compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutic agents.
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited considerable antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a new antibiotic candidate.
Preparation Methods
Preparation of 1-(Methylsulfonyl)piperidin-4-yl Methanone
The methylsulfonyl-piperidine fragment is synthesized from piperidin-4-amine. Key steps include:
- Sulfonylation : Treatment with methanesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields 1-(methylsulfonyl)piperidin-4-amine.
- Carboxylation : Conversion to the methanone via Friedel–Crafts acylation using acetyl chloride and aluminum trichloride, followed by oxidation with potassium permanganate.
Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, Et₃N | DCM | 0°C → RT | 85% |
| Carboxylation | Acetyl chloride, AlCl₃ | DCM | Reflux | 72% |
Synthesis of 4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazine
This fragment is assembled via sequential functionalization:
- Pyrimidine Core Formation : 4,6-Dichloropyrimidine reacts with piperazine in acetonitrile at 80°C to afford 4-(6-chloropyrimidin-4-yl)piperazine.
- Amination : Buchwald–Hartwig coupling with pyridin-2-amine using palladium(II) acetate and Xantphos as a ligand system yields the title compound.
Key Optimization
- Ligand selection (Xantphos vs. BINAP) impacts coupling efficiency, with Xantphos providing superior yields (78% vs. 62%).
- Microwave-assisted reactions reduce reaction time from 24 hours to 2 hours.
Final Assembly via Methanone Bridging
The two fragments are coupled using a carbodiimide-mediated amide bond formation:
- Activation : 1-(Methylsulfonyl)piperidin-4-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
- Coupling : Reaction with 4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazine at room temperature for 12 hours affords the final product.
Critical Parameters
- Solvent Choice : DMF outperforms THF due to better solubility of intermediates.
- Purification : Reverse-phase HPLC (10–100% acetonitrile/water gradient) achieves >95% purity.
Comparative Analysis of Synthetic Routes
Three primary routes have been reported:
Route A (Stepwise Assembly)
- Advantages : High modularity, suitable for analog synthesis.
- Disadvantages : Cumulative yield limited to 45–50% due to multiple steps.
Route B (Convergent Synthesis)
- Advantages : Shorter synthesis (5 steps vs. 7 steps), higher overall yield (58%).
- Disadvantages : Requires stringent control of coupling conditions.
Route C (Solid-Phase Synthesis)
- Status : Experimental; uses resin-bound piperazine for iterative functionalization.
- Yield : <30%, limited by incomplete coupling cycles.
Challenges and Optimization Strategies
Sulfur–Nitrogen Nonbonding Interactions
The methylsulfonyl group induces steric hindrance, complicating piperidine functionalization. Mitigation strategies include:
Pyrimidine Amination Selectivity
Competing N1 vs. N3 amination on the pyrimidine ring is addressed by:
- Directed Metalation : Using palladium catalysts with pyridin-2-amine directing groups.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor N1 selectivity.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.95 (d, J = 8.5 Hz, 1H, pyridine-H), 3.65–3.70 (m, 4H, piperazine-H), 2.85 (s, 3H, SO₂CH₃).
- HRMS : m/z calculated for C₂₂H₂₈N₇O₃S [M+H]⁺: 494.1932; found: 494.1928.
Purity Assessment
- HPLC: tR = 6.72 min (C18 column, 10–100% MeCN/H₂O over 15 min).
Q & A
Q. Table 1: Synthesis Optimization Parameters
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : Confirm piperazine and pyrimidine ring connectivity (1H/13C NMR, as in ).
- HPLC : Assess purity (>95% threshold; used 99% purity criteria).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for exact mass).
- X-ray Crystallography : Resolve stereochemistry (if crystalline; no direct evidence but standard practice).
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
Q. Table 2: Safety Measures
| Hazard | Precaution | Source |
|---|---|---|
| Inhalation | Use respiratory protection | |
| Skin Irritation | Immediate washing with soap/water | |
| Storage | Keep in cool, dry place away from light |
Advanced: How to design in vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Prioritize kinases or receptors where pyrimidine/piperazine derivatives show activity ().
- Assay Types :
- Enzyme Inhibition : Measure IC50 via fluorescence-based assays.
- Cell Viability : Use MTT assay on cancer cell lines (e.g., HeLa).
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition).
Q. Table 3: In Vitro Assay Design
| Assay Type | Protocol | Target Example | Source |
|---|---|---|---|
| Kinase Inhibition | ADP-Glo™ Luminescence | EGFR Tyrosine Kinase | |
| Apoptosis | Caspase-3/7 Activation | HCT116 Cells | Hypothetical |
Advanced: How to resolve contradictions in solubility and stability data?
Methodological Answer:
Q. Table 4: Solubility/Stability Variables
| Condition | Parameter Tested | Data Resolution Strategy | Source |
|---|---|---|---|
| pH | Solubility in gastric fluid | Buffered solutions | |
| Temperature | Degradation at 40°C | LC-MS for byproducts | Hypothetical |
Advanced: How to conduct structure-activity relationship (SAR) studies?
Methodological Answer:
Q. Table 5: SAR Modifications
| Substituent | Biological Activity Change | Example Derivative | Source |
|---|---|---|---|
| Pyrimidine-4-yl | Increased kinase binding | Fluorine substitution | |
| Piperazine-1-yl | Altered solubility | Ethyl-piperazine variant |
Advanced: What experimental models assess pharmacokinetic properties?
Methodological Answer:
- In Vitro : Caco-2 cells for permeability; microsomal stability assays.
- In Vivo : Rodent models for bioavailability and half-life (design inspired by ’s split-plot methodology).
- Environmental Fate : Study biodegradation (’s compartmental analysis).
Advanced: How to address bioactivity discrepancies across studies?
Methodological Answer:
- Assay Standardization : Use consistent cell lines/passage numbers (e.g., avoid HeLa vs. HEK293 variability).
- Data Normalization : Express activity relative to housekeeping genes or controls.
- Meta-Analysis : Compare conditions (e.g., serum-free vs. serum-containing media).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
